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Abstract

GR 196429 is a synthetic, non-indolic compound identified as a potent agonist for melatonin
receptors, with a notable selectivity for the MT1 subtype over the MT2 subtype.[1][2] Its
chemical designation is N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]lacetamide. This
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological characteristics of GR 196429. It includes a summary of its
binding affinity and functional potency at melatonin receptors, detailed hypothetical
experimental protocols for its characterization, and a plausible synthetic route. The information
presented herein is intended to serve as a valuable resource for researchers engaged in the
study of melatonergic pathways and the development of novel therapeutics targeting these
receptors.

Chemical Structure and Properties

GR 196429 is characterized by a tetrahydrofuroindole core structure, which distinguishes it
from the endogenous ligand melatonin and other indole-based agonists. This structural feature
is crucial for its pharmacological profile.

Table 1: Chemical and Physicochemical Properties of GR 196429
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Property Value Source

N-[2-(2,3,7,8-tetrahydro-1H-
IUPAC Name furo[2,3-g]indol-1- Internal
yl)ethyllacetamide

CC(=0)NCCC1CN2C=C(C=C

SMILES 3)C3=C2C01 s
Molecular Formula C15H18N202 Calculated
Molecular Weight 258.32 g/mol Calculated
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bonds 4 [1]
LogP (Predicted) 1.8 Calculated

Topological Polar Surface Area
(TPSA)

55.7 A2 Calculated

Pharmacological Properties

GR 196429 is a high-affinity agonist at melatonin receptors, demonstrating selectivity for the
MT1 subtype.[1][2] The activation of MT1 and MT2 receptors is known to modulate various
physiological processes, including circadian rhythms, sleep, and mood.[3]

Table 2: Pharmacological Data for GR 196429 at Human Melatonin Receptors
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Parameter Receptor Value Notes
Binding Affinity (pKi) MT1 Data not available
MT2 Data not available

Functional Potency
(PEC50)

MT1

Data not available

MT2

Data not available

Selectivity

MT1 vs. MT2

Selective for MT1 [1]

Note: Specific quantitative values for pKi and pEC50 are not readily available in the public

domain and would require dedicated experimental determination.

Signaling Pathways and Experimental Workflows

The interaction of GR 196429 with melatonin receptors initiates a cascade of intracellular

signaling events. A generalized signaling pathway for melatonin receptor agonists is depicted

below, along with a typical workflow for characterizing such compounds.
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Figure 1. Simplified signaling pathway of GR 196429 via the MT1 receptor.
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Workflow for Characterizing a Melatonin Receptor Agonist
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Figure 2. A typical experimental workflow for the preclinical evaluation of a novel melatonin
receptor agonist like GR 196429.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of GR 196429.
The following are representative methodologies for key in vitro assays.

Radioligand Binding Assay (Hypothetical)

This protocol is designed to determine the binding affinity (Ki) of GR 196429 for the human
MT1 and MT2 receptors.

e Materials:
o HEK293 cells stably expressing human MT1 or MT2 receptors.
o Cell membrane preparation buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4).
o Radioligand: [3H]-Melatonin or 2-[*2°]]-iodomelatonin.
o Non-specific binding control: Melatonin (10 uM).
o GR 196429 stock solution (in DMSO).
o Scintillation cocktail and vials.
o Glass fiber filters (e.g., Whatman GF/B).
o Filtration manifold and vacuum pump.
o Scintillation counter.
» Procedure:
o Prepare cell membranes from HEK293-hMT1 and HEK293-hMT?2 cells.

o In a 96-well plate, add in triplicate:
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Binding buffer.

A fixed concentration of radioligand (e.qg., at its Kd value).

Increasing concentrations of GR 196429 (e.g., 10712 M to 10—> M).

For non-specific binding wells, add 10 uM melatonin.

o Add cell membrane preparation to each well to initiate the binding reaction.

o Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to
reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
o Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity
using a scintillation counter.

o Analyze the data using non-linear regression to determine the IC50 value, from which the
Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Hypothetical)

This protocol measures the ability of GR 196429 to inhibit forskolin-stimulated cAMP
production, determining its functional potency (EC50).

o Materials:

o CHO-K1 cells stably co-expressing human MT1 or MT2 receptors and a CAMP biosensor
(e.g., GloSensor).

o Assay buffer (e.g., HBSS with 0.1% BSA).
o Forskolin solution.

o GR 196429 stock solution (in DMSO).
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o Luminescence plate reader.

e Procedure:
o Seed the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

o Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's
instructions.

o Prepare serial dilutions of GR 196429 in assay buffer.

o Add the different concentrations of GR 196429 to the cells and incubate for a short period
(e.g., 15 minutes).

o Stimulate the cells with a fixed concentration of forskolin (e.g., 1 uM) to induce cAMP
production.

o Immediately measure the luminescence signal using a plate reader over a time course.

o Generate dose-response curves by plotting the inhibition of the forskolin-stimulated signal
against the concentration of GR 196429.

o Calculate the EC50 value from the resulting sigmoidal curve using non-linear regression.

Synthesis Route (Plausible)

A specific, published synthesis protocol for GR 196429 is not readily available. However, a
plausible synthetic route can be conceptualized based on the synthesis of related
tetrahydrofuroindole and acetamide derivatives.
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Plausible Synthesis of GR 196429
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Figure 3. A high-level conceptual workflow for the synthesis of GR 196429.
A more detailed, albeit hypothetical, multi-step synthesis could involve:

o Formation of the Tetrahydrofuroindole Core: This could be achieved through various
methods, potentially starting from a substituted indole and involving cyclization reactions to
form the fused furan ring.
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« Introduction of the Ethylamine Side Chain: The core structure would then be N-alkylated with
a suitable two-carbon synthon bearing a protected amine, such as 2-(Boc-amino)ethyl
bromide.

» Deprotection and Acetylation: The protecting group (e.g., Boc) on the primary amine would
be removed under acidic conditions, followed by acetylation using acetic anhydride or acetyl
chloride to yield the final product, GR 196429.

Conclusion

GR 196429 represents a significant tool for the study of melatonin receptor pharmacology due
to its non-indolic structure and selectivity for the MT1 receptor. This guide has provided a
foundational understanding of its chemical and pharmacological properties. Further research is
warranted to fully elucidate its in vivo effects and therapeutic potential. The provided
hypothetical protocols and synthetic strategies offer a starting point for researchers aiming to
work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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